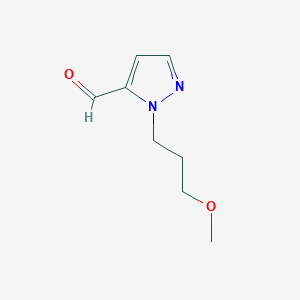
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
Descripción general
Descripción
“4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine” is a heterocyclic compound . It belongs to the family of piperidine derivatives.
Molecular Structure Analysis
The IUPAC name of this compound is (4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride . Its molecular weight is 268.73 and its InChI code is 1S/C11H18F2N2O.ClH/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9;/h9,14H,1-8H2;1H .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 268.73 . The IUPAC name is (4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride .Aplicaciones Científicas De Investigación
Discovery of Novel Inhibitors
Acetyl-CoA Carboxylase Inhibitors : Research has identified novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase (ACC) 1/2 non-selective inhibitors. The fluorine-substituted tert-butoxycarbonyl group, as part of these compounds, has shown significant inhibitory activities in enzyme-assay and cell-based assays. This discovery opens up new avenues in the treatment of diseases related to hepatic de novo fatty acid synthesis (Chonan et al., 2011).
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives : The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has been studied, showcasing a methodology that starts from piperidine-4-carboxylic acid and ethyl carbonochloridate. This process highlights the versatile application of piperidine derivatives in creating complex chemical structures with significant yields (Zheng Rui, 2010).
Building Polyfunctional Piperidines : Inspired by the biosynthesis of natural products, a general method to assemble multi-substituted chiral piperidines was developed. This approach mimics nature's use of L-lysine, transforming it into a δ-amino carbonyl intermediate for the synthesis of various bioactive natural alkaloids. Such methodologies underscore the importance of piperidines in natural product synthesis and drug development (Yang Yang, 2015).
Biological Activity and Applications
Antimicrobial Activity of Piperidine Derivatives : Novel fluoroquinolone derivatives, incorporating piperidine structures, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit promising results against a range of pathogens, highlighting the therapeutic potential of piperidine-based molecules in antimicrobial drug discovery (Srinivasan et al., 2010).
Safety and Hazards
The compound has some safety and hazard information associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTCZYHBRDOVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)
![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)
![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)



![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)

![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)